molecular formula C12H15N3O2 B8303153 5-(4-Acetylpiperazin-1-yl)pyridine-2-carbaldehyde

5-(4-Acetylpiperazin-1-yl)pyridine-2-carbaldehyde

Cat. No. B8303153
M. Wt: 233.27 g/mol
InChI Key: ZCPQZFWRJIMJBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08999989B2

Procedure details

To a solution of tert-butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate (270.4 mg, 0.9281 mmol) in dichloromethane (2.5 ml) was added trifluoroacetic acid (2.5 ml) at 0° C. After stirring at 0° C. for 1 hr, the reaction mixture was concentrated under reduced pressure. Anhydrous dichloromethane (2.5 ml) was added to the residue, acetic anhydride (0.105 ml, 1.114 mmol) was added, and the mixture was stirred at room temperature for 1 hr. Saturated aqueous sodium hydrogen carbonate solution was added, and the mixture was extracted 5 times with ethyl acetate. The combined organic layer was dried over anhydrous magnesium sulfate, filtered, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (methanol:dichloromethane=1:30) to give 5-(4-acetylpiperazin-1-yl)pyridine-2-carbaldehyde (147.0 mg, yield 67.9%) as a slightly yellow solid.
Quantity
270.4 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.105 mL
Type
reactant
Reaction Step Three
Quantity
2.5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[N:8]=[CH:7][C:6]([N:9]2[CH2:14][CH2:13][N:12]([C:15]([O:17]C(C)(C)C)=O)[CH2:11][CH2:10]2)=[CH:5][CH:4]=1)=[O:2].F[C:23](F)(F)C(O)=O.C(OC(=O)C)(=O)C.C(=O)([O-])O.[Na+]>ClCCl>[C:15]([N:12]1[CH2:13][CH2:14][N:9]([C:6]2[CH:5]=[CH:4][C:3]([CH:1]=[O:2])=[N:8][CH:7]=2)[CH2:10][CH2:11]1)(=[O:17])[CH3:23] |f:3.4|

Inputs

Step One
Name
Quantity
270.4 mg
Type
reactant
Smiles
C(=O)C1=CC=C(C=N1)N1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
2.5 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
2.5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Three
Name
Quantity
0.105 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
2.5 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C. for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 1 hr
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted 5 times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (methanol:dichloromethane=1:30)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)N1CCN(CC1)C=1C=CC(=NC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 147 mg
YIELD: PERCENTYIELD 67.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.